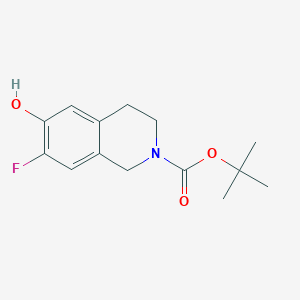

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Description

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a substituted isoquinoline derivative characterized by a fluorine atom at position 7 and a hydroxyl group at position 4. The tert-butyl carbamate group at position 2 serves as a protective moiety, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-7-12(17)11(15)6-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFJUEXJLYUSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C15H18FNO3

- Molecular Weight: 277.31 g/mol

- CAS Number: 194934-95-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Antioxidant Activity:

- The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by free radicals.

-

Anti-inflammatory Effects:

- Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

-

Neuroprotective Properties:

- Preliminary studies suggest that it may offer neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation, which could be beneficial in neurodegenerative disorders.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Neuroprotective | Protects against neuronal damage |

Case Studies

-

Study on Antioxidant Properties:

A study evaluated the antioxidant capacity of various isoquinoline derivatives, including this compound. Results indicated that the compound significantly scavenged free radicals and reduced lipid peroxidation in vitro. -

Research on Anti-inflammatory Activity:

In a model of acute inflammation, the administration of this compound led to a marked decrease in edema and inflammatory markers compared to control groups. -

Neuroprotective Study:

A neurotoxic model using SH-SY5Y cells demonstrated that treatment with the compound resulted in reduced apoptosis and improved cell viability following exposure to neurotoxic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at positions 6 and 7 significantly influence the compound’s reactivity, solubility, and biological activity. Key analogs include:

Physicochemical Properties

- Stability: The tert-butyl carbamate group enhances steric protection, reducing susceptibility to enzymatic degradation compared to unsubstituted isoquinolines .

Q & A

Q. Table 1. Comparative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boronylation | Pd(dba)₂, Pinacol boronic ester | 42 | |

| Fluorination | Selectfluor, CH₃CN, 60°C | 70–90 | |

| Carbamate Formation | Boc₂O, DMAP, CH₂Cl₂ | 97 |

Q. Table 2. Safety and Stability Data

| Parameter | Value/Recommendation | Reference |

|---|---|---|

| Storage Temperature | 2–8°C under N₂ | |

| GHS Hazards | H315 (Skin irritation) | |

| Decomposition Temp. | >200°C (theoretical) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.